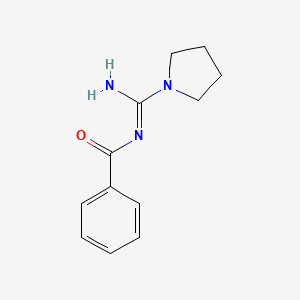

![molecular formula C11H13N3O3 B2430118 2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile CAS No. 923170-40-5](/img/structure/B2430118.png)

2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile is a biochemical used for proteomics research . It has a molecular formula of C11H13N3O3 and a molecular weight of 235.24 .

Molecular Structure Analysis

The molecular structure of 2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile consists of 11 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile are not explicitly mentioned in the sources I found. The molecular weight is 235.24 , but more detailed properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications

Synthesis and Drug Development

2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile is a compound that can be involved in the synthesis of pharmaceuticals like Gefitinib. In one study, a related compound, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, was converted through several stages, finally obtaining Gefitinib, a drug used in cancer treatment. The overall yield was about 66%, showcasing the potential of related nitrobenzonitrile compounds in drug synthesis processes (Bo Jin et al., 2005).

Chemical Transformations and Catalysis

The compound is involved in chemical transformations that are essential in organic synthesis. For instance, nitrobenzonitriles like 2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile can undergo hydrogenation using catalysts like Raney nickel. The position of the nitro group relative to the nitrile group significantly influences the hydrogenation process, leading to the formation of primary amines or transformation into aminobenzamides, depending on the structural configuration of the compound (Klara Koprivova & L. Červený, 2008).

Material Science and Corrosion Inhibition

Derivatives of nitrobenzonitrile compounds demonstrate significant potential in material science, particularly as corrosion inhibitors. Research on similar compounds, such as 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles, has shown their effectiveness in protecting metals like mild steel from corrosion, particularly in acidic environments. These compounds can form protective films on metal surfaces, significantly reducing corrosion rates (C. Verma, M. Quraishi & Ambrish Singh, 2015).

Future Directions

properties

IUPAC Name |

2-(3-methoxypropylamino)-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-17-6-2-5-13-11-4-3-10(14(15)16)7-9(11)8-12/h3-4,7,13H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLJAMLDWPTMMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2430035.png)

![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2430037.png)

![3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2430040.png)

![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2430045.png)

![methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2430047.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2430048.png)

![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]piperidine-2-carboxylic acid](/img/structure/B2430049.png)

![4-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2430054.png)

![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2430055.png)

![2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2430057.png)